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Description
Ignavine (CAS 1357-76-2) is a diterpene alkaloid naturally found in processed Aconitum tubers. It has been identified as a novel and unique ligand for the μ-opioid receptor (MOR). Research indicates that this compound exhibits the characteristics of a positive allosteric modulator (PAM), potentiating the response to orthosteric agonists like DAMGO, endomorphin-1, and morphine at lower concentrations, while inhibiting it at higher concentrations . This biphasic, concentration-dependent activity is distinct from classic MOR antagonists. In vivo studies have demonstrated that this compound alone produces analgesic effects in animal models, further supporting its research value in pain management . The unique mechanism of this compound, potentially inducing distinct receptor conformational changes, may open new avenues for the development of therapeutic strategies with improved side effect profiles . This product is intended for research purposes only and is not for diagnostic or therapeutic use.
Mevalonate (MVA) Pathway Contributions to Diterpene Precursors
The MVA pathway operates in the cytosol and is primarily associated with the biosynthesis of sesquiterpenes, triterpenes, and sterols. genome.jpkegg.jpgenome.jppnas.orgrsc.org However, it can also contribute to the production of precursors for diterpenes, although the MEP pathway is considered the predominant source for diterpenes in plants. kegg.jpgenome.jprsc.orgacs.orgnih.gov The MVA pathway starts with acetyl-CoA and involves several enzymatic steps to produce IPP and DMAPP. ontosight.aigenome.jpkegg.jpresearchgate.net
The formation of GGPP can be summarized as follows:
Step
Substrate 1
Substrate 2
Enzyme
Product
1
DMAPP
IPP
Geranyl diphosphate synthase (GPPS)
Geranyl diphosphate (GPP)
2
GPP
IPP
Farnesyl diphosphate synthase (FPPS)
Farnesyl diphosphate (FPP)
3
FPP
IPP
Geranylgeranyl diphosphate synthase (GGPPS)
Geranylgeranyl diphosphate (GGPP)
Note: While GPPS and FPPS are involved in the general terpenoid pathway, GGPPS directly catalyzes the formation of GGPP from FPP and IPP, or sequentially from DMAPP and IPP units. researchgate.netoup.comuniprot.orguniprot.org
Proposed Biosynthetic Cascade towards the this compound Core Structure
Cyclization Events in Diterpenoid Alkaloid Formation
The initial step in forming the diverse diterpene skeletons involves the cyclization of GGPP, catalyzed by diterpene synthases (diTPSs). ontosight.aijmb.or.krresearchgate.netfrontiersin.org In plants, these enzymes are typically classified as Class I and Class II diTPSs. Class II diTPSs catalyze the initial cyclization of GGPP to form a carbocyclic intermediate, often involving protonation-initiated cyclization. ontosight.airesearchgate.net Class I diTPSs then catalyze further cyclization and rearrangement reactions, often involving ionization of an allylic diphosphate, to generate the diverse array of diterpene skeletons. researchgate.net
For Aconitum alkaloids, including those structurally related to this compound, the cyclization of GGPP is proposed to lead to specific tetracyclic or pentacyclic diterpene scaffolds, such as the ent-kaurane or ent-atisane skeletons. rsc.orgfrontiersin.orgthieme-connect.com ent-Copalyl diphosphate synthase (ent-CPPS), a Class II diTPS, converts GGPP to ent-copalyl diphosphate (ent-CPP). rsc.orgresearchgate.netfrontiersin.org Subsequently, Class I diTPSs, such as ent-kaurene (B36324) synthase (ent-KS), further cyclize ent-CPP to form ent-kaurene, a key intermediate in the biosynthesis of many tetracyclic diterpenes. rsc.orgjmb.or.krfrontiersin.org The formation of the ent-atisane skeleton, relevant to some diterpenoid alkaloids, also proceeds from ent-CPP, although the specific enzymes involved may vary. rsc.orgthieme-connect.com
The cyclization events are crucial in establishing the foundational ring system of the diterpene scaffold before the incorporation of nitrogen and subsequent modifications that lead to the complex diterpenoid alkaloid structures. mdpi.comacs.orgthieme-connect.com
Post-Cyclization Modifications and Rearrangements
Following the initial cyclization of GGPP to form the diterpene skeleton, a series of enzymatic modifications transform these diterpenes into the final diterpenoid alkaloids. mdpi.comacs.orgontosight.aifrontiersin.orgthieme-connect.com These modifications are responsible for the structural diversity observed in this class of compounds and include hydroxylation, oxidation, methylation, O-acetylation, and the crucial incorporation of a nitrogen atom. mdpi.comontosight.aimdpi.comfrontiersin.org
The incorporation of nitrogen is a defining step in diterpenoid alkaloid biosynthesis and is believed to occur through an amination reaction of a diterpene intermediate. mdpi.comthieme-connect.com This step is followed by further rearrangements and functionalization. For C19-diterpenoid alkaloids like this compound, the carbon skeleton undergoes specific rearrangements, such as Wagner-Meerwein rearrangements, which lead to the contraction of one of the rings and the loss of a carbon atom from the original C20 diterpene skeleton. mdpi.comrsc.orgthieme-connect.com
Enzymes such as cytochrome P450 monooxygenases (CYP450s) play significant roles in the oxidative steps, introducing hydroxyl groups at various positions on the diterpene skeleton. mdpi.comontosight.airesearchgate.netresearchgate.netfrontiersin.org Other tailoring enzymes, including methyltransferases (OMTs) and acyltransferases (BAHD acyltransferases), are involved in adding methyl and acyl groups, respectively, contributing to the final structure and complexity of this compound. mdpi.comfrontiersin.org While specific enzymes catalyzing each step in this compound biosynthesis are still under investigation, research in related Aconitum species has identified candidate genes and enzymes involved in diterpene alkaloid biosynthesis, providing insights into the potential enzymatic machinery involved in this compound formation. frontiersin.org
The biosynthesis of diterpenoid alkaloids is a multi-step process involving a coordinated action of various enzymes, transforming simple isoprene (B109036) units into complex polycyclic nitrogen-containing compounds like this compound.
Identification and Characterization of Key Biosynthetic Enzymes
The transformation of GGPP into the complex skeletons of diterpenoid alkaloids involves the action of several key enzyme classes, including diterpene synthases, cyclases, cytochrome P450 monooxygenases, and oxidoreductases nih.govresearchgate.netresearchgate.net.
Diterpene synthases (diTPSs) and cyclases play a crucial role in the initial steps of diterpenoid alkaloid biosynthesis by catalyzing the cyclization of GGPP to form various diterpene scaffolds nih.govresearchgate.netmdpi.com. In Aconitum species, this process typically involves class II and class I diterpene synthases nih.govresearchgate.net. Class II diTPSs, such as ent-copalyl diphosphate synthase (CPS), catalyze the proton-initiated cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP) nih.govrsc.orgbiorxiv.orgresearchgate.net. Subsequently, class I diterpene synthases, such as kaurene synthase-like (KSL) enzymes, further cyclize or rearrange ent-CPP to produce different diterpene skeletons, including ent-kaurene and ent-atisirene nih.govrsc.orgresearchgate.netresearchgate.net. While ent-CPP is considered a sole precursor to all diterpenoid alkaloid biosynthesis, other intermediates like ent-8,13-CPP and 8α-hydroxy-CPP have also been discovered in Aconitum species, catalyzed by specific synthases researchgate.netresearchgate.net. The specific diterpene skeleton that serves as the direct precursor for the hetisan (B1245321) type skeleton of this compound requires further elucidation, though it is understood to be derived from the cyclization of GGPP.
Cytochrome P450 monooxygenases (CYP450s) are a large superfamily of heme-containing enzymes that play diverse roles in the biosynthesis of natural products, including extensive modifications of diterpene skeletons mdpi.comwikipedia.orgnih.govrsc.org. In the context of diterpenoid alkaloid biosynthesis in Aconitum, CYP450s are involved in various tailoring reactions such as hydroxylation, oxidation, and rearrangement, which contribute to the structural diversity of these compounds researchgate.netfrontiersin.orgmdpi.com. While specific CYP450 enzymes directly involved in the late-stage tailoring of a precursor to form this compound have not been definitively identified, studies on related Aconitum alkaloids like aconitine (B1665448) have shown involvement of CYP3A4, CYP3A5, and CYP2D6 in their metabolism, hinting at the potential roles of similar enzymes in biosynthetic pathways wikipedia.org. Research in Aconitum pendulum has identified numerous CYP450 genes potentially involved in diterpenoid alkaloid biosynthesis, with some candidate genes showing correlation with the accumulation of specific alkaloids frontiersin.org.
Beyond diterpene synthases and CYP450s, other enzyme classes, including oxidoreductases and aminotransferases, are essential for completing the biosynthesis of diterpenoid alkaloids researchgate.netmdpi.comrsc.org. Oxidoreductases are involved in various redox reactions, such as the oxidation of amines to imines and the reduction of imines back to amines, which are common transformations in alkaloid pathways mdpi.comrsc.org. The incorporation of the nitrogen atom, a defining feature of alkaloids, is believed to involve an amination reaction, potentially catalyzed by aminotransferases, which transfer an amino group to a diterpene scaffold researchgate.netrsc.orgmdpi.com. L-serine is considered a plausible amino acid source for the nitrogen in Aconitum diterpenoid alkaloids rsc.orgmdpi.com. A recently identified reductase in Aconitum plicatum and Delphinium grandiflorum has been shown to catalyze a key step in the pathway towards atisinium, a diterpenoid alkaloid, and exhibits a preference for ethanolamine (B43304) as a nitrogen source for many detected diterpenoid alkaloids biorxiv.orgnih.gov. While the precise enzymes responsible for nitrogen incorporation and subsequent modifications leading specifically to this compound are yet to be fully characterized, these enzyme classes are generally understood to be involved in the later stages of the pathway.
Genetic and Molecular Biology Approaches to Elucidate this compound Biosynthesis
Genetic and molecular biology approaches have been instrumental in unraveling the complexities of diterpenoid alkaloid biosynthesis in Aconitum species nih.govfrontiersin.orgcabidigitallibrary.orgmdpi.com. Transcriptomic studies, which involve analyzing the complete set of RNA transcripts in a plant, have been used to identify candidate genes encoding enzymes potentially involved in these pathways nih.govfrontiersin.orgcabidigitallibrary.org. Comparative transcriptomics between different Aconitum species or tissues with varying alkaloid profiles can help pinpoint genes correlated with the production of specific compounds frontiersin.orgbiorxiv.orgnih.govmdpi.com. For instance, studies on Aconitum carmichaelii and Aconitum pendulum have identified numerous unigenes corresponding to enzymes in the diterpene alkaloid pathway, including CPS, KSLs, CYP450s, and aminotransferases nih.govnih.govfrontiersin.org. Functional characterization of identified candidate genes through techniques like heterologous expression in suitable hosts allows for the confirmation of their enzymatic activity and substrate specificity mdpi.comnih.gov. Despite these advances, the complete genetic and molecular basis specifically for this compound biosynthesis remains an active area of research.
Comparative Biosynthesis of this compound with Related Aconitum Alkaloids
This compound belongs to the diverse family of diterpenoid alkaloids found in Aconitum plants, which share common upstream biosynthetic steps but diverge in their later tailoring reactions, leading to a variety of structural types, including C18, C19, and C20 alkaloids nih.govrsc.orgfrontiersin.orgresearchgate.netmdpi.com. While the initial formation of GGPP and its cyclization to key diterpene skeletons like ent-CPP and ent-kaurene are conserved across the biosynthesis of many Aconitum diterpenoid alkaloids, the subsequent modifications involving CYP450s, oxidoreductases, and other enzymes dictate the final alkaloid structure nih.govresearchgate.netrsc.org. This compound has a hetisan type skeleton, which is distinct from the aconitine type skeleton found in alkaloids like aconitine, mesaconitine, and hypaconitine (B608023)wikipedia.orgscribd.comnii.ac.jp. Studies suggest that C19 alkaloids like those of the aconitine type may be derived from C20 precursors, and rearrangements play a significant role in shaping the final carbon skeleton rsc.orgmdpi.commdpi.com. Understanding the specific enzymatic steps and intermediates that lead to the hetisan skeleton of this compound, as opposed to the aconitine skeleton, is crucial for fully elucidating its unique biosynthetic pathway. Comparative analysis of enzyme activities and gene expression profiles in Aconitum species that produce this compound versus those that primarily produce aconitine-type alkaloids can provide insights into the specific enzymatic repertoire responsible for the structural divergence.
Here is a table summarizing some of the key enzyme classes and their roles in the general diterpenoid alkaloid biosynthesis pathway in Aconitum, which are relevant to understanding this compound biosynthesis:
Retrosynthetic analysis of complex diterpene alkaloids like this compound typically involves breaking down the target molecule into simpler, readily available starting materials through a series of hypothetical disconnections. escholarship.orgchemrxiv.orgsolubilityofthings.com For bridged polycyclic frameworks, identifying a "maximally bridged ring" and applying two-bond disconnections (bicyclization transforms) can lead to significant structural simplification in the retrosynthetic direction. escholarship.orgchemrxiv.org Cycloaddition transforms have proven indispensable in this regard. escholarship.orgchemrxiv.org Chemical network analysis can also aid in identifying simplifying bond disconnections. escholarship.orgchemrxiv.org
Key Chemical Transformations and Cascade Reactions
The synthesis of diterpene alkaloids relies on key chemical transformations and cascade reactions to efficiently construct their complex skeletons. Examples of such transformations used in the synthesis of related diterpenoid alkaloids include:
Pyrrolidine-induced dienamine isomerization/Diels-Alder cascades for the rapid construction of carbon-nitrogen polycyclic skeletons. acs.orgresearchgate.net
1,2-addition/semipinacol rearrangement sequences to couple complex fragments and construct quaternary carbon centers. researchgate.netacs.org
Intramolecular aziridination and radical cyclization to assemble pentacyclic skeletons. researchgate.netacs.org
Organocatalytic intramolecular Michael reaction and Diels-Alder reactions. acs.org
Development of Synthetic Routes for the this compound Core Structure
Developing synthetic routes for the core structure of this compound involves the strategic assembly of its polycyclic carbon-nitrogen scaffold and the precise control of stereochemistry at multiple chiral centers. escholarship.orgsioc-journal.cn
Construction of Polycyclic Carbon-Nitrogen Scaffolds
The construction of the polycyclic carbon-nitrogen scaffolds found in diterpene alkaloids is a central challenge in their synthesis. sioc-journal.cnfrontiersin.orgresearchgate.net Various strategies have been developed, including:
This compound possesses numerous stereogenic centers cdutcm.edu.cncdutcm.edu.cn, and achieving stereocontrolled synthesis is crucial for obtaining the desired enantiomer. sioc-journal.cnnih.govwiley-vch.de Strategies for stereocontrolled synthesis include:
Diastereoselective reactions, such as diastereoselective oxidative dearomatization/cycloaddition sequences escholarship.orgchemrxiv.org and diastereoselective reductions. acs.org
The precise control of relative and absolute stereochemistry is paramount in the synthesis of these complex natural products. acs.orgorientjchem.org
Asymmetric Synthesis Methodologies Applied to this compound Precursors
Asymmetric synthesis methodologies are essential for the enantioselective construction of this compound precursors and ultimately the target molecule. solubilityofthings.comresearchgate.netresearchgate.netmdpi.comuc.pt These methods aim to produce a single enantiomer or a desired ratio of enantiomers. solubilityofthings.comwiley-vch.de Techniques employed in the asymmetric synthesis of complex molecules, including diterpenoid alkaloids, include:
These methodologies allow for the establishment of the correct stereochemistry at the multiple chiral centers present in this compound and its synthetic intermediates. sioc-journal.cnnih.govwiley-vch.de
Molecular and Cellular Mechanisms of Ignavine Interaction with Biological Systems
Ignavine Interactions with the μ-Opioid Receptor (MOR)
The μ-opioid receptor (MOR), a class A G protein-coupled receptor (GPCR), is a primary target for opioid analgesics nih.govpainphysicianjournal.comwikipedia.org. This compound has been shown to specifically bind to the MOR, but not the κ-opioid receptor (KOR) nih.govacs.org. The nature of this interaction, whether orthosteric or allosteric, and its functional consequences are areas of ongoing investigation.
Ligand Binding Dynamics and Receptor Affinity Studies
Studies have investigated the binding affinity of this compound for the MOR. One study reported an IC50 value of 2.0 μM for this compound in inhibiting the binding of [3H]-diprenorphine to the MOR nih.govresearchgate.net. [3H]-diprenorphine is a radioligand commonly used in opioid receptor binding assays researchgate.netelifesciences.orgsci-hub.se.
Data on this compound's binding affinity are summarized in the table below:
Note: IC50 values represent the concentration of the ligand required to inhibit 50% of the radioligand binding. Ki values represent the inhibition constant, reflecting the binding affinity.
These studies provide quantitative data on this compound's ability to interact with the MOR binding site.
Allosteric Modulation Hypothesis of this compound at MOR
Initially, this compound was reported as a positive allosteric modulator (PAM) of the MOR wikipedia.orgnih.govmdpi.com. Allosteric modulators bind to a site distinct from the orthosteric site where endogenous ligands or classical opioids bind, and they can enhance or inhibit the effects of orthosteric ligands nih.govwikipedia.orgmdpi.com. The hypothesis suggested that this compound could potentiate the responses to selective MOR agonists like DAMGO at low concentrations wikipedia.orgnih.govblog.jp.
Functional assays, such as receptor internalization assays, have provided support for this hypothesis. In MOR-expressing cells, this compound at a low concentration (1 μM) enhanced the internalization induced by 1 μM DAMGO nih.gov. This suggests a positive modulatory effect on receptor activity when co-administered with an agonist at certain concentrations nih.gov.
Orthosteric Ligand or Partial Agonist Hypothesis
Despite initial reports of allosteric modulation, other research suggests that this compound may interact directly with the orthosteric binding site of the MOR wikipedia.orgnih.gov. Computational and docking studies indicate that this compound can bind within the orthosteric pocket, in a manner distinct from morphine or β-funaltrexamine (β-FNA) nih.gov. These studies suggest that the binding pocket may not accommodate both this compound and an agonist simultaneously nih.gov.
Furthermore, some research proposes that this compound might act as a partial agonist at the MOR wikipedia.org. Partial agonists can activate the receptor but elicit a lower maximal response compared to full agonists painphysicianjournal.comelifesciences.org. The observation that this compound alone can produce analgesic effects in animals, albeit with a biphasic dose-response curve, could be consistent with partial agonism wikipedia.org. However, further research is needed to definitively clarify whether this compound acts solely as an allosteric modulator, an orthosteric ligand, or a partial agonist, or exhibits a complex interaction profile depending on concentration and context wikipedia.org.
Receptor Dimerization and Cooperative Binding Mechanisms
The potential role of MOR dimerization and cooperative binding in this compound's mechanism of action has also been explored. Opioid receptors, like other GPCRs, can form homodimers or heterodimers, which can influence their signaling properties nih.govplos.org.
One hypothesis suggests that in a MOR homodimer, this compound at a low concentration could exert positive modulatory action on an agonist bound to the other orthosteric site nih.gov. Conversely, at higher concentrations, this compound might bind to both orthosteric sites, leading to antagonistic activity nih.gov. This proposed mechanism could explain the observed biphasic effects of this compound, where low concentrations enhance agonist activity and high concentrations inhibit it wikipedia.orgnih.gov. Research on receptor internalization also showed that co-treatment with 1 μM DAMGO and 1 μM this compound enhanced internalization, while co-treatment with 1 μM DAMGO and 10 μM this compound completely blocked the internalization induced by DAMGO alone nih.gov. This concentration-dependent effect on receptor activity supports the idea of complex interactions, potentially involving cooperative binding or differential effects on receptor dimerization states nih.gov.
Intracellular Signaling Pathways Modulated by this compound
MOR activation primarily couples to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels nih.govpainphysicianjournal.comwikipedia.orgfrontiersin.org. GPCRs can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization nih.govresed.es.
This compound has been shown to modulate intracellular signaling pathways downstream of MOR activation, particularly the cAMP cascade. Studies using cAMP assays have demonstrated that this compound can exert positive modulatory activity for MOR agonists such as DAMGO, endomorphin-1, and morphine nih.govblog.jpresearchgate.net.
In intracellular cAMP assays, this compound's effects were observed to be concentration-dependent and time-dependent researchgate.netresearchgate.net. In an early phase (e.g., 7.5 minutes after forskolin (B1673556) administration), this compound shifted the activation curve of DAMGO to the left, indicating enhancement of MOR activity researchgate.netresearchgate.net. Conversely, in a later phase (e.g., 23.5 minutes after forskolin administration), this compound shifted the activation curve to the right, suggesting inhibition of MOR activity researchgate.netresearchgate.net. This biphasic effect on cAMP levels parallels the observations from receptor internalization assays and further supports the complex modulatory profile of this compound at the MOR nih.govresearchgate.netresearchgate.net. The ability of this compound to influence cAMP levels highlights its impact on a key intracellular signaling pathway mediated by MOR.
β-Arrestin Recruitment and Receptor Internalization Pathways
Ligand binding to G protein-coupled receptors (GPCRs), such as the MOR, can lead to the recruitment of β-arrestins, which play a crucial role in receptor desensitization and internalization discoverx.commdpi.comnih.gov. β-arrestin recruitment can also initiate G-protein-independent signaling pathways discoverx.commdpi.compromega.com.
Studies investigating this compound's effects on MOR internalization in MOR-expressing cell lines have shown a concentration-dependent modulation nii.ac.jpnih.govnih.govresearchgate.net. At a concentration of 1 µM, this compound enhanced the internalization induced by the MOR agonist D-Ala(2)-N-Me-Phe(4)-Gly-ol(5)-enkephalin (DAMGO) nih.govnih.gov. Specifically, enhanced vesicle internalization was observed at 10 minutes upon co-treatment with 1 µM this compound and 1 µM DAMGO, compared to DAMGO alone nih.govnih.gov. Conversely, at a higher concentration of 10 µM, this compound completely blocked the internalization induced by 1 µM DAMGO nih.govnih.gov. This compound alone at 10 µM did not affect receptor internalization nih.govnih.gov. These findings suggest that this compound can influence the β-arrestin-mediated internalization pathway of the MOR, with its effect being dependent on its concentration nih.govnih.gov.
Differential Signaling and Biased Agonism Profiles
Biased agonism, or functional selectivity, occurs when a ligand preferentially activates one signaling pathway downstream of a GPCR over others researchgate.netnih.govnih.gov. This phenomenon is of significant interest in drug discovery as it may allow for the dissociation of desired therapeutic effects from undesirable side effects nih.govresearchgate.netnih.govmdpi.compreprints.org. For the MOR, biased signaling towards the G protein-mediated pathway, as opposed to the β-arrestin pathway, is hypothesized to be clinically beneficial for analgesia with reduced side effects nih.govpreprints.org.
This compound has been reported to exhibit positive modulatory activity for DAMGO, endomorphin-1, and morphine in cAMP assays nii.ac.jpnih.gov. The effects of this compound on intracellular cAMP levels were found to be parallel to its effects observed in the receptor internalization assay nih.gov. At a concentration of 1 µM, this compound enhanced DAMGO activity in the cAMP assay, while at 10 µM, it was inhibitory nih.gov. This bidirectional activity depending on concentration suggests a complex interaction with MOR signaling pathways nii.ac.jpnih.gov.
While some studies initially proposed this compound as a positive allosteric modulator wikipedia.orgnii.ac.jp, implying binding to a site distinct from the orthosteric site researchgate.netnih.gov, other research suggests it may bind to the orthosteric site and potentially act as a partial agonist wikipedia.orgnih.gov. The concentration-dependent effects on both receptor internalization and cAMP signaling could be indicative of a complex mode of action that might involve differential pathway modulation, although further research is needed to definitively characterize any biased agonism profile of this compound at the MOR wikipedia.orgnih.gov.
Computational and Structural Biology Investigations of this compound-Receptor Complexes
Computational approaches, such as molecular docking and molecular dynamics simulations, are valuable tools for investigating the interaction of ligands with receptors at the atomic level, predicting binding modes, and understanding conformational changes mdpi.comresearchgate.netnih.govnrfhh.com.
Computational and Structural Biology Investigations of this compound-Receptor Complexes
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a receptor nrfhh.commdpi.com. This method helps to characterize the behavior of ligands in the target protein's binding site nrfhh.com.
Computational and docking studies have been employed to investigate the interaction of this compound with the MOR nih.govresearchgate.net. These studies suggested that this compound could bind to the orthosteric pocket of the MOR in a manner distinct from that of morphine or β-funaltrexamine (β-FNA) nih.gov. The docking analysis indicated that the binding pocket might not be able to accommodate both this compound and an agonist compound simultaneously nih.gov. This aligns with experimental binding studies where this compound inhibited the binding of [3H]diprenorphine, a ligand with structural similarity to morphine and β-FNA nih.gov.
Molecular docking studies have also explored the potential interactions of this compound with other proteins, such as mitogen-activated protein kinase p38 alpha (MAPK14) and matrix metallopeptidase (MMP)9, suggesting potential multi-target interactions researchgate.netresearchgate.netdntb.gov.ua. Additionally, this compound showed high binding to Caspase 1 in molecular docking studies researchgate.net.
Molecular Dynamics Simulations of Receptor Conformational Changes
Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time, providing insights into protein conformational changes and the dynamics of ligand-receptor interactions mdpi.comresearchgate.netnih.govbiorxiv.org.
In silico simulation analysis, including molecular dynamics, has been used to study the this compound-MOR complex researchgate.netresearchgate.net. These simulations suggested that this compound might induce a unique structural change in the MOR, distinguishable from those induced by a representative MOR agonist and antagonist researchgate.net. MD simulations can reveal how ligands adopt distinct binding poses and engage different residues, leading to global conformational changes in receptor helices that may underlie differing signaling abilities nih.gov. While specific detailed data on this compound-induced conformational changes from MD simulations were not extensively available in the provided snippets, the application of this technique to the this compound-MOR complex highlights its importance in understanding the dynamic interaction researchgate.netresearchgate.net.
In Silico Prediction of Binding Sites and Allosteric Hotspots
In silico methods are used to predict potential ligand binding sites on proteins, including orthosteric and allosteric sites researchgate.netdntb.gov.ua. Identifying allosteric hotspots, regions distinct from the primary orthosteric binding site where ligands can bind and modulate receptor activity, is a key area of research in GPCR pharmacology researchgate.netnih.gov.
While this compound was initially proposed as a positive allosteric modulator of the MOR wikipedia.orgnii.ac.jp, suggesting binding to an allosteric site researchgate.netnih.gov, some studies indicate it may bind to the orthosteric site wikipedia.orgnih.gov. Computational methods, such as mixed-solvent molecular dynamics, have been used to identify potential allosteric sites on the μ-opioid receptor researchgate.net. Although the specific binding site(s) of this compound on the MOR require further clarification wikipedia.org, in silico approaches contribute to the prediction and understanding of potential binding regions, including allosteric sites researchgate.netnih.gov.
Molecular Mechanisms of this compound's Anti-inflammatory Activity
Processed Aconiti tuber, from which this compound is isolated, has been traditionally used for its anti-inflammatory properties nii.ac.jp. Research suggests that this compound may contribute to these effects through various molecular mechanisms researchgate.netresearchgate.netresearchgate.net.
In silico studies have indicated that this compound has high binding affinity to mitogen-activated protein kinase p38 alpha (MAPK14) and matrix metallopeptidase (MMP)9 researchgate.netresearchgate.netdntb.gov.ua. MAPK14 (p38 MAPK) is a key enzyme involved in inflammatory signaling pathways dntb.gov.ua. Inhibition of p38 MAPKs has been shown to play a role in inflammation treatment researchgate.net. MMP9 is an enzyme involved in tissue remodeling and inflammatory processes researchgate.netresearchgate.netdntb.gov.ua. These in silico findings suggest that this compound's anti-inflammatory effects might be mediated, in part, through interactions with these targets researchgate.netresearchgate.netdntb.gov.ua.
Furthermore, this compound is suggested to modulate opioid receptors by altering the expression of mRNA and protein factors involved in inflammation, which in turn could alleviate inflammation researchgate.netresearchgate.net. While the precise details of these molecular pathways require further investigation, the evidence points towards this compound influencing key mediators of the inflammatory response researchgate.netresearchgate.netdntb.gov.ua.
Molecular Mechanisms of this compound's Anti-inflammatory Activity
Interactions with Specific Inflammatory Proteins (e.g., NLRP3, Caspase 1)
Molecular docking studies have investigated the potential interactions of this compound with key inflammatory proteins. These studies found that this compound was most closely bound to Caspase 1 with a binding energy of -8.3 kJ·mol⁻¹. wikipedia.orgucl.ac.uk Caspase 1 is a critical component of the inflammasome complex, such as the NLRP3 inflammasome. ucl.ac.uk The NLRP3 inflammasome plays a role in the pathogenesis of immune inflammatory conditions and is primarily responsible for promoting the secretion of interleukin (IL)-1β and IL-18, as well as mediating pyroptosis through Caspase 1 activation. ucl.ac.uk While the precise relationship between this compound and the NLRP3/Caspase 1 pathway in certain conditions is noted as unclear, the molecular docking data suggests a strong potential interaction with Caspase 1. wikipedia.orgucl.ac.uk
Cellular Effects and Functional Assays of this compound In Vitro
Cell-Based Receptor Activation and Desensitization Assays
This compound has been reported to interact with the μ-opioid receptor (MOR). wikipedia.orguni.lu It has been described as a potential positive allosteric modulator (PAM) or a partial agonist of the MOR. wikipedia.orguni.lu Studies have indicated that this compound can potentiate responses to the selective MOR agonist DAMGO at low concentrations, while inhibiting DAMGO at high concentrations. uni.lu
Cell-based assays are commonly employed to study the activation and desensitization of receptors like the MOR. These assays can utilize techniques such as measuring changes in intracellular calcium or monitoring G protein-mediated signaling pathways, including the inhibition of adenylyl cyclase or the activation of inwardly rectifying potassium channels, often using fluorescent indicators. Receptor desensitization refers to a reduction in signal transduction that occurs after acute or sustained agonist activation. This process can be rapid, occurring within seconds to minutes, or more sustained over tens of minutes, depending on the signaling pathway involved. Mechanisms underlying desensitization can involve receptor phosphorylation and the recruitment of β-arrestins, although these mechanisms can be agonist-dependent. Prolonged exposure to agonists can also lead to a reduction in the number of receptors on the cell surface due to downregulation of gene expression. While this compound's interaction with MOR has been reported, specific quantitative data from comprehensive cell-based receptor activation and desensitization assays for this compound were not detailed in the available information beyond its qualitative effects on DAMGO response.
Studies on Gene Expression and Protein Modulation in Cellular Models
Research suggests that this compound can modulate factors involved in inflammation by altering their mRNA and protein expression. wikipedia.orgwikidata.org This indicates that this compound may exert its effects, in part, by influencing the levels of specific genes and the proteins they encode within cellular systems.
Studies investigating the effects of compounds on cellular processes often involve analyzing changes in gene expression and protein modulation in various cellular models. Techniques such as quantitative PCR or RNA sequencing can be used to assess mRNA levels, while Western blotting, ELISA, or mass spectrometry can be employed to quantify protein abundance. Gene overexpression studies, for instance, may utilize tools like complementary DNA (cDNA) or open reading frames (ORFs) to increase the expression of specific genes of interest in cellular models. Combined analysis of both mRNA and protein in single cells can provide a more comprehensive understanding of cellular states, although mRNA abundance does not always directly correlate with protein levels at a given time point, with protein levels often showing a more stable representation of gene expression. While direct detailed studies on this compound's effects on the expression of a wide range of inflammatory genes and proteins in specific cellular models were not extensively described in the provided information, the reported ability of this compound to modulate inflammatory factors by altering mRNA and protein expression highlights this as a relevant area of its biological activity. wikipedia.orgwikidata.org For example, studies on a related compound, (R)-norcoclaurine, have shown inhibition of the mRNA expression of Caspase-1, spleen tyrosine kinase (SYK), and PTGS2, and reduction in the protein expression of MAPK14, MMP9, and PTGS2 in THP-1 cells stimulated by an inflammatory agent. wikipedia.orgwikidata.org This illustrates the type of cellular studies that can reveal how compounds modulate inflammatory pathways at the level of gene and protein expression.
Structure Activity Relationship Sar Studies of Ignavine
Identification of Key Pharmacophores for MOR Binding and Modulation
The interaction of ignavine with the MOR appears to involve specific structural motifs. One notable feature is the quaternary amine structure, which has been suggested to interact with Asp147 in the rat MOR. nih.gov This interaction is considered significant for the pharmacological activity of opioid ligands like morphine. nih.gov
While initially reported as a positive allosteric modulator (PAM) of the MOR, further research suggests this compound may also bind to the orthosteric site, potentially acting as a partial agonist depending on the concentration. wikipedia.orgresearchgate.net This dual nature of interaction highlights the complexity of this compound's pharmacophore and its binding to the MOR. Computational and docking studies indicate that this compound binds to the orthosteric pocket in a manner distinct from morphine or β-funaltrexamine (β-FNA). nih.gov
Impact of Functional Group Modifications on Ligand-Receptor Interactions
Although specific detailed studies on systematic functional group modifications of this compound and their direct impact on MOR binding and modulation are not extensively reported in the provided search results, general principles of SAR in medicinal chemistry apply. Altering functional groups can significantly influence a compound's solubility, stability, reactivity, and its interactions with a receptor binding site through mechanisms like hydrogen bonding, ionic interactions, and van der Waals forces. fiveable.meashp.org
The complex polycyclic structure of this compound, containing hydroxyl and ester groups in addition to the amine, suggests that modifications to these functionalities would likely alter its binding affinity and efficacy at the MOR. For instance, the presence of an aroyl/aroyloxy group at specific positions in other Aconitum alkaloids has been linked to anesthetic activity, indicating the importance of ester functionalities in their pharmacological profiles. nih.gov
Stereochemical Influences on this compound's Molecular Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in drug-receptor interactions. fiveable.me this compound possesses multiple stereocenters due to its complex heptacyclic structure. cdutcm.edu.cncdutcm.edu.cn The specific stereochemical configuration of this compound is likely crucial for its recognition and binding by the MOR.
Studies on other opioid ligands and GPCR modulators have demonstrated that even minor stereochemical differences can lead to divergent activities and affect binding affinity and efficacy. researchgate.netnih.gov While direct experimental data detailing the impact of altering specific stereocenters in this compound on its MOR activity is limited in the provided results, the principle that stereochemistry dictates the precise fit and interaction within the binding pocket strongly suggests its importance for this compound's molecular activity.
Rational Design Principles for this compound Analogs Based on SAR Data
Rational drug design involves using SAR data to guide the synthesis of new compounds with improved properties. subharti.orgresearchgate.netslideshare.net Based on the understanding of this compound's interaction with the MOR, particularly the identified role of the quaternary amine and the potential for both orthosteric and allosteric binding, rational design principles for this compound analogs could focus on:
Modifying the amine group: Alterations to the nitrogen atom or its substituents could influence its interaction with key residues like Asp147 in the MOR. nih.gov
Exploring the allosteric site: If this compound indeed acts as an allosteric modulator, designing analogs that specifically target the allosteric site could lead to compounds with different modulatory profiles. researchgate.netnih.gov
Structural simplification: While retaining key pharmacophoric elements, simplifying the complex diterpene core could potentially improve pharmacokinetic properties or ease of synthesis, a common strategy in analog design. nih.gov
Incorporating features from other MOR ligands: Combining structural elements or pharmacophores from known MOR agonists or antagonists with the this compound scaffold could yield novel compounds with tailored activity. nih.gov
SAR matrices and computational approaches are valuable tools in this process, allowing for the systematic exploration of structural variations and the prediction of their effects on activity. researchgate.netnih.govchemrxiv.org
SAR Insights from Comparative Studies with Related Aconitum Alkaloids
This compound belongs to the class of diterpene alkaloids found in Aconitum species. wikipedia.orgrsc.org Comparative SAR studies with other Aconitum alkaloids, such as aconitine (B1665448) and its derivatives, can provide valuable insights into the structural features that differentiate their pharmacological activities, including their interactions with opioid receptors and voltage-gated ion channels. d-nb.infofrontiersin.org
While many toxic Aconitum alkaloids primarily target voltage-dependent sodium channels, this compound has shown specific binding to the MOR. researchgate.netd-nb.infomdpi.com Comparing the structures of this compound with those of the more toxic diester diterpene alkaloids (DDAs) and less toxic monoester diterpene alkaloids (MDAs) could help elucidate the structural determinants of MOR selectivity versus sodium channel activity. mdpi.commdpi.com For example, the presence and position of ester groups have been implicated in the anesthetic activity of some Aconitum alkaloids. nih.gov Understanding these structural differences can inform the design of safer this compound-based therapeutics with reduced off-target toxicity.
Comparative studies of processing methods for Aconitum roots have shown that detoxification often involves the hydrolysis of DDAs to less toxic MDAs, highlighting the lability of certain functional groups and their impact on biological activity. mdpi.comresearchgate.net While this compound is structurally distinct from the typical aconitine alkaloids, comparing its SAR to these related compounds is essential for a comprehensive understanding of the structure-activity relationships within this class of natural products.
Chemical Derivatization and Synthesis of Ignavine Analogs for Research Probes
Design and Synthesis of Photoaffinity Probes for Target Identification
Photoaffinity labeling is a powerful technique to identify the specific binding sites of a ligand within a biological system. This method involves a ligand analog that incorporates a photoreactive group. Upon binding to its target, the probe can be activated by light to form a covalent bond with the interacting biomolecule, allowing for its subsequent isolation and identification.
The design of a photoaffinity probe for ignavine would require the strategic placement of a photoreactive moiety, such as a diazirine, benzophenone, or aryl azide, onto the this compound scaffold. The position of this group is crucial to ensure that the probe retains its affinity for the target receptor. A linker or spacer arm may also be incorporated to minimize steric hindrance and position the reactive group optimally for crosslinking. Additionally, a reporter tag, like biotin or a clickable alkyne group, is often included to facilitate the detection and purification of the covalently labeled target protein.
While the synthesis of photoaffinity probes has been successfully applied to other molecules targeting G protein-coupled receptors, a review of the current scientific literature indicates that the design and synthesis of a photoaffinity probe specifically derived from this compound have not yet been reported.
Table 1: Common Photoreactive Moieties for Photoaffinity Probes
Photoreactive Moiety
Activation Wavelength (nm)
Reactive Intermediate
Advantages
Disadvantages
Aryl Azide
254-400
Nitrene
Small size, relatively stable
Can rearrange, potential for nonspecific labeling
Benzophenone
350-360
Triplet Ketone
Chemically stable, less reactive with water
Larger size, may alter ligand binding
Diazirine
350-380
Carbene
Small size, highly reactive, short-lived intermediate reduces nonspecific labeling
Can be synthetically challenging to install
Synthesis of Labeled this compound Analogs for Receptor Binding and Imaging Studies
To investigate the interaction of this compound with its target receptors, labeled analogs are indispensable. These analogs, which incorporate a radioactive or fluorescent tag, are used in a variety of assays to quantify binding affinity and visualize the distribution of the ligand in tissues and cells.
Receptor binding assays have been instrumental in characterizing the pharmacological profile of this compound. nih.gov Studies have shown that this compound specifically interacts with the μ-opioid receptor. nih.govresearchgate.net In competitive binding assays, this compound has been shown to inhibit the binding of the radiolabeled non-selective opioid antagonist, [³H]-diprenorphine, to the MOR. nih.gov This suggests that this compound binds to the orthosteric site of the receptor.
The synthesis of a radiolabeled this compound analog, for instance with tritium (³H) or carbon-14 (¹⁴C), would enable direct binding studies to determine its affinity (Kd) and binding kinetics. Furthermore, the development of this compound analogs labeled with positron-emitting isotopes, such as carbon-11 (¹¹C) or fluorine-18 (¹⁸F), would allow for in vivo imaging studies using Positron Emission Tomography (PET). These studies could provide valuable information on the biodistribution and receptor occupancy of this compound in living organisms.
Table 2: Research Findings from Receptor Binding Assays with this compound
Assay Type
Radiolabeled Ligand
Key Finding
Reference
Competitive Binding Assay
[³H]-diprenorphine
This compound inhibits binding to the μ-opioid receptor, suggesting interaction at the orthosteric site.
Development of Caged Compounds for Spatiotemporal Control of this compound Activity
Caged compounds are chemically modified, biologically inactive molecules that can be activated with a pulse of light. This technology allows for the precise control of a ligand's activity in a specific location and at a specific time, providing a powerful tool for studying dynamic biological processes.
The development of a caged this compound would involve the covalent attachment of a photolabile protecting group (PPG) to a functional group on the this compound molecule that is essential for its biological activity. The PPG would render the this compound inactive until it is cleaved by photolysis, releasing the active compound. The choice of PPG is critical and depends on the desired wavelength of activation and the chemical nature of the this compound molecule.
The ability to control this compound's activity with spatiotemporal precision would be invaluable for studying its effects on neuronal signaling and behavior. For example, by releasing this compound in specific brain regions, researchers could investigate its local effects on opioid receptor function. To date, the synthesis and application of caged this compound have not been described in the scientific literature.
Advanced Analytical Methodologies in Ignavine Research
High-Resolution Mass Spectrometry for Structural Elucidation and Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of novel compounds like Ignavine, offering unparalleled accuracy in mass determination, which is fundamental for structural elucidation and metabolite identification. researchgate.netnih.gov HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, provide mass accuracies in the sub-parts-per-million (ppm) range, enabling the confident assignment of elemental compositions to parent ions and their fragments. nih.gov
In the context of this compound research, Liquid Chromatography-Mass Spectrometry (LC/MS/MS) has been employed for pharmacokinetic analysis, identifying this compound in biological samples. researchgate.netnih.gov While specific metabolite profiling studies on this compound are not extensively detailed in publicly available literature, the general workflow for such an investigation using HRMS would involve the administration of this compound to an in vivo or in vitro model system. researchgate.net Subsequent analysis of biological matrices (e.g., plasma, urine, feces) by LC-HRMS would aim to detect and identify potential metabolites. mdpi.comsciex.com
The process of metabolite identification relies on comparing the mass spectra of the parent compound with those of its potential metabolites. nih.gov Common metabolic transformations include oxidation, hydroxylation, demethylation, and conjugation with endogenous molecules like glucuronic acid or sulfate. researchgate.net These modifications result in predictable mass shifts from the parent this compound molecule. HRMS, coupled with tandem mass spectrometry (MS/MS), allows for the fragmentation of these metabolite ions, providing structural information that helps to pinpoint the site of metabolic modification. sciex.com
Table 1: Illustrative Data for HRMS-based Metabolite Identification of this compound
Putative Metabolite
Proposed Biotransformation
Theoretical m/z [M+H]⁺
Observed m/z [M+H]⁺
Mass Error (ppm)
Key MS/MS Fragments
Hydroxy-Ignavine
Hydroxylation (+16 Da)
488.2905
488.2901
-0.8
Fragments indicating hydroxylation on the diterpene core or side chains.
Demethyl-Ignavine
Demethylation (-14 Da)
458.2796
458.2792
-0.9
Loss of a methyl group, confirmed by characteristic fragment ions.
This compound-glucuronide
Glucuronidation (+176 Da)
648.3222
648.3218
-0.6
A neutral loss of 176 Da, corresponding to the glucuronic acid moiety.
Note: This table is illustrative and represents the type of data generated in a metabolite profiling study. Specific metabolites of this compound require experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of natural products and for studying their conformational dynamics and interactions with biological macromolecules. bruker.comresearchgate.net For a complex molecule like this compound, 1D (¹H and ¹³C) and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are essential to establish its constitution and stereochemistry.
While the initial structure of this compound was determined in earlier chemical studies, modern NMR techniques would be applied to confirm its structure and to study its solution-state conformation. The Nuclear Overhauser Effect (NOE) is particularly powerful in this regard, providing information about through-space proximities between protons, which helps to define the three-dimensional shape of the molecule.
In the context of this compound's interaction with the µ-opioid receptor, NMR can provide valuable insights, although such studies are challenging due to the size and membrane-bound nature of the receptor. nih.gov Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can be used to identify which parts of the this compound molecule are in close contact with the receptor, mapping the binding epitope. nih.gov Furthermore, NMR studies on the receptor itself, upon binding of this compound, can reveal conformational changes that are induced by the ligand, providing a structural basis for its allosteric modulatory effects. nih.gov
Table 2: Illustrative NMR Data for this compound Characterization
NMR Experiment
Information Gained
¹H NMR
Provides information on the number and chemical environment of protons.
¹³C NMR
Reveals the number and types of carbon atoms in the molecule.
Correlates protons with their directly attached carbons.
2D HMBC
Shows long-range correlations between protons and carbons, key for assembling the molecular skeleton.
NOESY/ROESY
Provides information on through-space proton-proton proximities, crucial for determining stereochemistry and conformation.
STD NMR
Identifies the parts of the this compound molecule that are in direct contact with the µ-opioid receptor.
Note: This table illustrates the application of various NMR techniques in the study of a natural product like this compound.
X-ray Crystallography and Cryo-Electron Microscopy for Receptor-Ligand Complex Structures
The precise three-dimensional arrangement of this compound within the binding pocket of the µ-opioid receptor can be determined using high-resolution structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM). mdpi.comthermofisher.com These methods provide atomic-level details of the receptor-ligand interactions, which are invaluable for understanding the mechanism of action and for structure-based drug design.
To date, a specific crystal or cryo-EM structure of this compound in complex with the µ-opioid receptor has not been reported in the scientific literature. However, the crystal structure of the µ-opioid receptor has been solved in complex with other morphinan (B1239233) antagonists and agonists. nih.govmangliklab.comresearchgate.net These structures have revealed a large, solvent-exposed binding pocket. mangliklab.comresearchgate.net In silico docking simulations have suggested that this compound binds to the orthosteric binding site of the MOR, where it is predicted to interact with key residues such as Asp147. nih.govnii.ac.jp
Should an experimental structure of the this compound-MOR complex be determined, it would provide definitive evidence for its binding mode. X-ray crystallography would require the co-crystallization of the purified receptor-ligand complex, which can be a challenging process for membrane proteins. mdpi.com Cryo-EM has emerged as a powerful alternative, as it can determine the structure of macromolecules in a near-native, hydrated state without the need for crystallization. nih.govucsf.edu A high-resolution cryo-EM structure would not only reveal the binding pose of this compound but could also capture different conformational states of the receptor, providing insights into the structural basis of its allosteric modulation. mdpi.com
Microcalorimetric Techniques for Binding Thermodynamics
Microcalorimetric techniques, particularly Isothermal Titration Calorimetry (ITC), are the gold standard for characterizing the thermodynamics of binding interactions. nih.govmalvernpanalytical.comspringernature.com ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction in a single experiment. malvernpanalytical.comspringernature.com This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. springernature.com
While specific ITC data for the interaction of this compound with the µ-opioid receptor is not currently available in the literature, such an experiment would be highly informative. By titrating this compound into a solution containing the purified µ-opioid receptor, the heat changes upon binding would be measured. nih.gov The resulting binding isotherm would allow for the determination of the thermodynamic parameters that govern the interaction. malvernpanalytical.com
Understanding the thermodynamics of this compound binding is crucial for elucidating the driving forces of the interaction. For instance, a binding process that is primarily enthalpy-driven suggests that the formation of strong, specific interactions like hydrogen bonds and van der Waals contacts is the main contributor to binding affinity. eoht.inforesearchgate.net Conversely, an entropy-driven interaction might indicate that the release of ordered water molecules from the binding site (the hydrophobic effect) plays a more significant role. eoht.info This information is valuable for structure-activity relationship (SAR) studies and for the rational design of new allosteric modulators of the µ-opioid receptor. nih.govnih.govenzymlogic.comresearchgate.net
Table 3: Illustrative Thermodynamic Parameters from an ITC Experiment
Parameter
Value
Interpretation
Stoichiometry (n)
~1
Indicates a 1:1 binding of this compound to the µ-opioid receptor.
Binding Affinity (Kd)
e.g., in the µM range
Quantifies the strength of the interaction.
Enthalpy Change (ΔH)
e.g., negative value
Suggests an exothermic binding process, driven by favorable bond formation.
Entropy Change (ΔS)
e.g., positive or negative value
Reflects changes in the ordering of the system upon binding.
Gibbs Free Energy (ΔG)
Calculated from Kd
The overall measure of the spontaneity of the binding event.
Note: This table presents an example of the kind of data obtained from an ITC experiment and does not represent actual experimental data for this compound.
Advanced Chromatographic Methods for Purification and Isolation of Research Samples
The purification and isolation of this compound from its natural source, the processed Aconiti tuber, is a critical step for its pharmacological and analytical investigation. researchgate.netnih.gov Advanced chromatographic techniques are essential for obtaining pure research samples, free from other structurally related alkaloids present in the plant matrix. nih.govmeddiscoveries.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of Aconitum alkaloids. nih.govnih.gov Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer, is effective for separating these compounds based on their polarity. nih.gov For preparative scale purification, larger columns and optimized gradient elution programs are employed to isolate gram-scale quantities of the target compound. researchgate.net
Another powerful technique for the separation of natural products is Counter-Current Chromatography (CCC). nih.govmdpi.comnih.gov CCC is a liquid-liquid partition chromatography method that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample. nih.govmdpi.com This is particularly advantageous for the purification of complex mixtures of natural products. A two-phase solvent system is selected, and the separation is achieved based on the differential partitioning of the components between the two immiscible liquid phases. nih.gov CCC has been successfully applied to the purification of various terpenoids and alkaloids and would be a suitable method for the large-scale isolation of this compound. researchgate.netnih.govnih.gov
Table 4: Comparison of Chromatographic Methods for this compound Purification
Technique
Principle
Advantages
High-Performance Liquid Chromatography (HPLC)
Differential partitioning between a liquid mobile phase and a solid stationary phase.
High resolution, speed, and sensitivity. Well-established and versatile. nih.govnih.gov
Counter-Current Chromatography (CCC)
Liquid-liquid partitioning without a solid support.
No irreversible adsorption, high sample loading capacity, total sample recovery. nih.govmdpi.com
Future Directions in Ignavine Academic Research
Unraveling Undiscovered Biosynthetic Pathways and Enzymes
The biosynthesis of complex natural products like Ignavine often involves intricate enzymatic pathways that are not yet fully characterized. Future research aims to identify the specific enzymes and genetic machinery responsible for the synthesis of this compound within Aconiti tuber. This involves detailed studies of the plant's metabolic processes, potentially utilizing techniques such as transcriptomics and metabolomics to identify candidate genes and enzymes involved in the biosynthetic cascade. Understanding these pathways could pave the way for biotechnological production of this compound or its precursors, offering a sustainable alternative to extraction from potentially toxic plant sources.
Novel Synthetic Methodologies for Accessing Structurally Complex Analogs
The complex heptacyclic structure of this compound presents significant challenges for chemical synthesis. Developing novel and efficient synthetic methodologies is a key future direction. This research area focuses on creating new routes to access the core scaffold of this compound and to synthesize structural analogs. Such synthetic efforts are crucial for structure-activity relationship (SAR) studies, allowing researchers to systematically modify the this compound molecule and investigate how these changes affect its binding affinity, efficacy, and signaling bias at opioid receptors and potentially other targets. Asymmetric synthesis techniques, similar to those used for other complex natural products, could be explored to control the stereochemistry of the resulting compounds. acs.org
Deeper Elucidation of Biased Signaling Mechanisms at MOR
The precise interaction of this compound with the μ-opioid receptor, whether as an allosteric modulator, orthosteric ligand, or partial agonist, requires further in-depth investigation. wikipedia.org Future research will focus on clarifying the biased signaling mechanisms of this compound at the MOR. This involves using advanced pharmacological and biochemical techniques, such as detailed G protein activation assays and β-arrestin recruitment studies, to quantify the signaling bias. frontiersin.orgmdpi.commdpi.commdpi.com Molecular dynamics simulations and structural studies, potentially utilizing techniques like cryo-electron microscopy or X-ray crystallography of the this compound-MOR complex, are essential to visualize the binding pose and understand the conformational changes induced by this compound binding. researchgate.net This will help to determine if this compound preferentially activates specific downstream signaling pathways, which could be crucial for developing analgesics with reduced side effects. frontiersin.orgmdpi.commdpi.com
Identification of Novel Molecular Targets beyond Opioid Receptors
While this compound has shown activity at the MOR, its complex structure suggests it may interact with other biological targets. Future research aims to identify novel molecular targets beyond opioid receptors that this compound may modulate. This could involve broad screening approaches, such as cell-based assays and in vitro binding studies against a diverse panel of receptors, enzymes, and ion channels. iasp-pain.org Investigations into its reported anti-inflammatory and antioxidant properties also suggest potential interactions with targets involved in these processes. ontosight.ai Identifying off-target interactions is important for understanding the full pharmacological profile of this compound and could reveal new therapeutic opportunities or potential liabilities. Studies have already explored the binding of this compound to Caspase 1 in the context of sepsis, suggesting potential non-opioid targets. researchgate.netresearchgate.net
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A comprehensive understanding of this compound's effects requires integrating data from multiple "omics" layers. Future research will increasingly utilize multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics data to gain a holistic view of how this compound affects biological systems. bccresearch.com This could involve studying the changes in gene expression, protein profiles, and metabolite levels in cells or tissues treated with this compound. researchgate.netnih.govdrugdiscoverynews.com Integrating these diverse datasets can help researchers identify key pathways and networks modulated by this compound, providing deeper insights into its mechanisms of action, both at opioid receptors and potential off-targets. bccresearch.comdrugdiscoverynews.com This integrated approach is crucial for unraveling the complex biological effects of this compound and accelerating its potential therapeutic development. bccresearch.com
Q & A
Q. How does the sodium ion allosteric site influence this compound’s modulation of MOR?
Methodological Guidance : Use sodium depletion assays (e.g., choline chloride substitution) and site-directed mutagenesis (e.g., Na⁺-binding residues like D2.50) to test this compound’s dependence on sodium flux. Compare with known Na⁺-sensitive modulators like BMS-986122 .
Data Contradiction and Validation
Q. How should researchers handle conflicting results between this compound’s cAMP modulation and receptor internalization?
Methodological Guidance : Apply pathway-selective inhibitors (e.g., Gαi/o blockers) to decouple cAMP suppression from β-arrestin recruitment. Use BRET-based biosensors to quantify real-time signaling bias .
Q. What steps ensure reproducibility in this compound’s analgesic assays?
Methodological Guidance : Standardize murine strains, environmental conditions (e.g., circadian rhythm), and administration routes. Include positive controls (e.g., morphine) and blinded data analysis to minimize observer bias .
Methodological Best Practices
Q. How to design a robust hypothesis for this compound’s dual agonist/antagonist behavior?
Methodological Guidance : Frame hypotheses around MOR dimerization or ligand-induced conformational states. Use FRET-based dimer sensors and biased ligand co-treatment experiments to test mechanistic models .
Q. What statistical approaches are suitable for analyzing this compound’s dose-response anomalies?
Methodological Guidance : Apply non-linear regression (e.g., variable slope four-parameter models) and ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes and confidence intervals to contextualize significance .
Q. How to validate computational docking predictions of this compound-MOR interactions?
Methodological Guidance : Cross-validate docking poses with alanine-scanning mutagenesis and thermodynamic integration calculations. Compare with cryo-EM structures of MOR-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.